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Compound of Interest

Compound Name: 5-(Methylthio)quinoline-8-thiol

Cat. No.: B12902315 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated spectroscopic

characteristics and a plausible synthetic route for 5-(methylthio)quinoline-8-thiol. Due to a

lack of publicly available experimental data for this specific compound, the information

presented herein is a projection based on the analysis of structurally related quinoline

derivatives. This document aims to serve as a valuable resource for researchers interested in

the synthesis and characterization of novel quinoline-based compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5-(methylthio)quinoline-
8-thiol. These values are estimated by analogy to known quinoline, methylthio, and thiol-

substituted aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Proton
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-2 8.8 - 9.0 dd ~4.5, 1.5

H-3 7.4 - 7.6 dd ~8.5, 4.5

H-4 8.2 - 8.4 dd ~8.5, 1.5

H-6 7.5 - 7.7 d ~8.0

H-7 7.2 - 7.4 d ~8.0

-SH 3.5 - 4.5 s (broad) -

-SCH₃ 2.5 - 2.7 s -

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Predicted Chemical Shift (δ, ppm)

C-2 148 - 150

C-3 121 - 123

C-4 135 - 137

C-4a 127 - 129

C-5 130 - 132

C-6 125 - 127

C-7 128 - 130

C-8 145 - 147

C-8a 140 - 142

-SCH₃ 15 - 17

Solvent: CDCl₃.
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Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional Group

Predicted Wavenumber

(cm⁻¹)
Intensity

S-H stretch 2550 - 2600 Weak

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 2960 Medium

C=N stretch (quinoline) 1600 - 1620 Medium

C=C stretch (aromatic) 1450 - 1580 Strong

C-S stretch 600 - 800 Medium

Sample preparation: KBr pellet.

Table 4: Predicted Mass Spectrometry (MS) Data
Technique Predicted m/z Interpretation

EI-MS 205 [M]⁺• (Molecular Ion)

190 [M - CH₃]⁺

172 [M - SH]⁺

162 [M - CH₃S]⁺

Ionization Mode: Electron Ionization (EI). The predicted fragmentation pattern is based on the

stability of the quinoline ring system.

Proposed Experimental Protocols
The following protocols describe a plausible synthetic route and the standard procedures for

obtaining the spectroscopic data.

Synthesis of 5-(Methylthio)quinoline-8-thiol
This proposed synthesis is a multi-step process starting from 8-hydroxyquinoline, a readily

available starting material.
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Step 1: Synthesis of 8-Hydroxy-5-nitroquinoline

To a solution of 8-hydroxyquinoline in concentrated sulfuric acid, slowly add a nitrating

mixture (concentrated nitric acid and concentrated sulfuric acid) at 0-5 °C.

Stir the reaction mixture at room temperature for 4-6 hours.

Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.

Filter the resulting precipitate, wash with water, and dry to yield 8-hydroxy-5-nitroquinoline.

Step 2: Synthesis of 8-Methoxy-5-nitroquinoline

Suspend 8-hydroxy-5-nitroquinoline in a suitable solvent such as dimethylformamide (DMF).

Add a base like potassium carbonate, followed by methyl iodide.

Heat the reaction mixture at 60-70 °C for 8-10 hours.

After completion, pour the reaction mixture into water and extract the product with an organic

solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure to obtain 8-methoxy-5-nitroquinoline.

Step 3: Synthesis of 5-Amino-8-methoxyquinoline

Dissolve 8-methoxy-5-nitroquinoline in ethanol.

Add a reducing agent such as tin(II) chloride dihydrate and heat the mixture to reflux for 3-4

hours.

Cool the reaction mixture, make it alkaline with a sodium hydroxide solution, and extract the

product with dichloromethane.

Dry the organic layer and remove the solvent to yield 5-amino-8-methoxyquinoline.

Step 4: Synthesis of 8-Methoxy-5-(methylthio)quinoline
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Dissolve 5-amino-8-methoxyquinoline in an acidic aqueous solution.

Cool the solution to 0-5 °C and add a solution of sodium nitrite to form the diazonium salt.

In a separate flask, prepare a solution of sodium methyl mercaptide.

Slowly add the diazonium salt solution to the sodium methyl mercaptide solution.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Extract the product with an organic solvent, wash with brine, dry, and purify by column

chromatography to give 8-methoxy-5-(methylthio)quinoline.

Step 5: Synthesis of 5-(Methylthio)quinoline-8-thiol

Treat 8-methoxy-5-(methylthio)quinoline with a strong demethylating agent like boron

tribromide in an inert solvent (e.g., dichloromethane) at low temperature.

Allow the reaction to proceed for several hours.

Quench the reaction carefully with methanol and then water.

Extract the product, dry the organic layer, and purify by chromatography to obtain the final

product, 5-(methylthio)quinoline-8-thiol.

Spectroscopic Characterization
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz

spectrometer using CDCl₃ as the solvent and TMS as an internal standard.

IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared

(FTIR) spectrometer. The sample would be prepared as a KBr pellet.

Mass Spectrometry: Mass spectra would be acquired on a mass spectrometer with an

electron ionization (EI) source.

Visualized Experimental Workflow
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The following diagram illustrates the proposed synthetic and analytical workflow for 5-
(methylthio)quinoline-8-thiol.

Synthesis

Characterization
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8-Hydroxy-5-nitroquinoline

Methylation

8-Methoxy-5-nitroquinoline

Reduction

5-Amino-8-methoxyquinoline

Sandmeyer-type Reaction

8-Methoxy-5-(methylthio)quinoline

Demethylation

5-(Methylthio)quinoline-8-thiol
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Click to download full resolution via product page

Caption: Synthetic and analytical workflow for 5-(methylthio)quinoline-8-thiol.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 5-
(Methylthio)quinoline-8-thiol: A Technical Overview]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b12902315#5-methylthio-quinoline-8-
thiol-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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